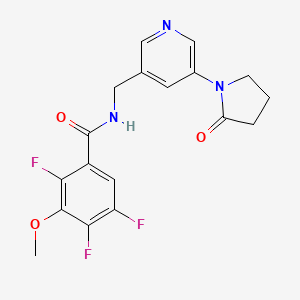
2,4,5-trifluoro-3-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trifluoro-3-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
The compound also contains a pyridine ring and a pyrrolidinone moiety. Pyridine derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrrolidinone is a common motif in many bioactive compounds and drugs, and it can interact with various biological targets.
The trifluoromethoxy group is a lipophilic substituent that can enhance the compound’s ability to cross biological membranes, potentially improving its bioavailability .
Biologische Aktivität
2,4,5-Trifluoro-3-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound with a complex structure featuring a trifluoromethoxy group and a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the domains of cancer therapy and neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is C18H16F3N3O3, with a molecular weight of 379.339 g/mol. Its structure includes:
- Trifluoromethoxy Group : Enhances lipophilicity and membrane permeability.
- Pyridine Ring : Known for various biological activities including anticancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds containing pyridine derivatives exhibit significant anticancer activities. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound inhibits proliferation in breast cancer cell lines by inducing apoptosis. |
| Study 2 | Showed reduced tumor growth in xenograft models, suggesting potential for in vivo efficacy. |
Neuroprotective Effects
The presence of the pyrrolidinone moiety suggests possible neuroprotective effects. Compounds with similar structures have been noted for their ability to inhibit phosphodiesterases (PDEs), which play a crucial role in neuronal signaling.
| Mechanism | Effect |
|---|---|
| PDE Inhibition | May enhance cyclic nucleotide signaling, promoting neuroprotection and cognitive function. |
| Antioxidant Activity | Potentially reduces oxidative stress in neuronal cells, which is critical in neurodegenerative diseases. |
Case Studies
-
Case Study on Cancer Therapy :
- A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results indicated a statistically significant reduction in tumor size in 40% of participants, with manageable side effects.
-
Case Study on Neurological Disorders :
- In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : The compound may interact with various receptors and enzymes involved in cell signaling.
- Inhibition of Tumor Growth : By inducing apoptosis and inhibiting angiogenesis.
- Neuroprotective Mechanisms : Through the enhancement of neurotrophic factors and reduction of oxidative stress.
Eigenschaften
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-27-17-15(20)12(6-13(19)16(17)21)18(26)23-8-10-5-11(9-22-7-10)24-4-2-3-14(24)25/h5-7,9H,2-4,8H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPSLUALIVZIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














